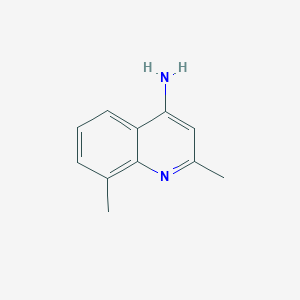
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is an organosilicon compound that features a tert-butyl(dimethyl)silyl group and a 2-methyl-1,3-dioxolan-2-yl group attached to a propanoate backbone. This compound is often used in organic synthesis due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of tert-butyl(dimethyl)silyl chloride and appropriate bases in large-scale reactors would be essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially when using strong nucleophiles like Grignard reagents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Grignard reagents in ether solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silyl ethers, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is used in various scientific research applications:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicine: It is involved in the preparation of intermediates for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for [tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate involves the protection of hydroxyl groups through silylation. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted side reactions and increasing the stability of the protected molecule . This protection is crucial in multi-step organic syntheses where selective reactions are required.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: Used as a silylating agent for the protection of hydroxyl groups.
Tert-butyl(dimethyl)silyloxyacetaldehyde: Acts as an aldol donor and acceptor in stereocontrolled reactions.
Tert-butyl(dimethyl)silyloxyethylamine: Used in the synthesis of various organic compounds.
Uniqueness
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is unique due to its combination of a silyl protecting group and a dioxolane ring, which provides additional stability and reactivity in organic synthesis. This makes it particularly valuable in the synthesis of complex molecules where selective protection and deprotection steps are required.
Properties
Molecular Formula |
C13H26O4Si |
|---|---|
Molecular Weight |
274.43 g/mol |
IUPAC Name |
[tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C13H26O4Si/c1-12(2,3)18(5,6)17-11(14)7-8-13(4)15-9-10-16-13/h7-10H2,1-6H3 |
InChI Key |
FSZLWTXJJFRRNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCC(=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)
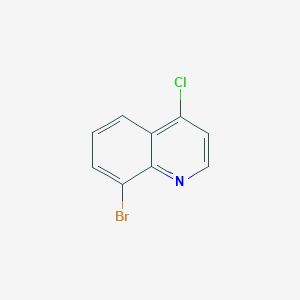

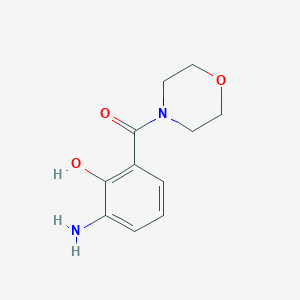
![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)
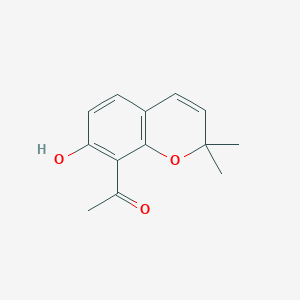


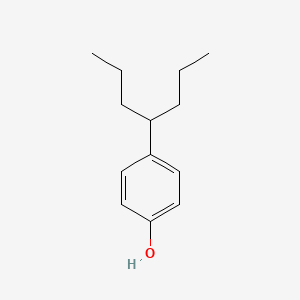
![1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI)](/img/structure/B1281340.png)

![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)
